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  • Product: 6-(Difluoromethyl)pyrimidin-4-amine
  • CAS: 1706464-15-4

Core Science & Biosynthesis

Foundational

6-(Difluoromethyl)pyrimidin-4-amine CAS number and registry data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1706464-15-4 Formula: C₅H₅F₂N₃ Molecular Weight: 145.11 g/mol

Executive Summary

6-(Difluoromethyl)pyrimidin-4-amine is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors and agrochemicals. Its primary value lies in the difluoromethyl (-CF₂H) moiety, which acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike the chemically inert trifluoromethyl group, the -CF₂H group contains an acidic proton capable of acting as a weak hydrogen bond donor, influencing binding affinity and metabolic stability without the polarity penalty associated with traditional polar groups.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is characterized by a pyrimidine core substituted at the 4-position with a primary amine and at the 6-position with a difluoromethyl group.[1]

PropertyDataRelevance in Drug Design
CAS Number 1706464-15-4Unique identifier for regulatory filing.
SMILES NC1=CC(C(F)F)=NC=N1Machine-readable structure for cheminformatics.
LogP (Predicted) ~0.36 - 0.60Indicates moderate polarity; suitable for oral bioavailability optimization (Lipinski compliant).
H-Bond Donors 2 (NH₂) + 1 (CF₂H)The CF₂H proton is a weak donor (Lipophilic H-bond donor).
H-Bond Acceptors 3 (N1, N3, F)Facilitates interaction with kinase hinge regions.
pKa (Conjugate Acid) ~3.5 - 4.0The electron-withdrawing CF₂H group lowers the basicity of the pyrimidine nitrogens compared to methyl-pyrimidines.

Synthesis & Manufacturing Methodologies

The synthesis of 6-(Difluoromethyl)pyrimidin-4-amine requires precise control to prevent defluorination or hydrolysis of the sensitive difluoromethyl group. The industry-standard route involves a stepwise construction of the pyrimidine ring followed by functional group interconversion.

Core Synthetic Pathway (The "Cyclization-Activation" Route)

This route is preferred for scalability and cost-efficiency. It utilizes ethyl 4,4-difluoro-3-oxobutanoate as the fluorine source.

Step 1: Condensation Reaction of ethyl 4,4-difluoro-3-oxobutanoate with formamidine acetate in the presence of a base (e.g., NaOEt) yields the intermediate 6-(difluoromethyl)pyrimidin-4-ol (tautomer of the pyrimidinone).

Step 2: Chlorination The hydroxyl group is converted to a chloride using Phosphorus Oxychloride (POCl₃) . Critical Note: Temperature control is vital here; excessive heat can degrade the CF₂H group.

Step 3: Amination Nucleophilic aromatic substitution (SₙAr) of the chloride with Ammonia (NH₃) (aqueous or methanolic) yields the final amine.

Visualization of Synthesis Workflow

Synthesispath Precursor Ethyl 4,4-difluoro- 3-oxobutanoate Inter1 6-(Difluoromethyl) pyrimidin-4-ol Precursor->Inter1 Cyclization (NaOEt, EtOH) Reagent1 Formamidine Acetate Reagent1->Inter1 Inter2 4-Chloro-6- (difluoromethyl)pyrimidine Inter1->Inter2 Chlorination (POCl3, 80°C) Product 6-(Difluoromethyl) pyrimidin-4-amine (CAS 1706464-15-4) Inter2->Product Amination (NH3/MeOH, Pressure)

Figure 1: Stepwise chemical synthesis from acyclic precursors to the target aminopyrimidine.

Reactivity & Functionalization Guide

For medicinal chemists, this molecule is not just an endpoint but a scaffold. The primary amine at C4 and the ring nitrogens offer distinct vectors for elaboration.

Key Reaction Classes
  • Buchwald-Hartwig Cross-Coupling: The C4-amine is an excellent nucleophile for palladium-catalyzed coupling with aryl halides. This is the primary method for generating biaryl kinase inhibitors .

    • Catalyst Recommendation: Pd₂(dba)₃ with Xantphos or BrettPhos for sterically demanding partners.

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amides.

    • Note: The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the amine, often requiring stronger activation of the acid partner.

  • Electrophilic Aromatic Substitution (C5 Position): The C5 position is relatively electron-deficient but can be halogenated (bromination/iodination) to create a handle for Suzuki couplings, allowing for the construction of trisubstituted pyrimidines.

The "Difluoromethyl Effect" in Drug Design

The -CF₂H group is a Lipophilic Hydrogen Bond Donor .

  • Acidity: The C-H bond in CF₂H is polarized by the two fluorine atoms, making it sufficiently acidic to donate a hydrogen bond to carbonyl oxygens or nitrogen acceptors in protein targets.

  • Bioisosterism: It replaces -OH or -SH groups to improve membrane permeability (by masking polarity) while retaining directional binding interactions.

Bioisostere CF2H Difluoromethyl Group (-CF2H) Target Protein Target (H-Bond Acceptor) CF2H->Target H-Bonding (C-H ... O/N) Properties Properties: 1. Lipophilic (LogP +) 2. Metabolic Stability (C-F bond) 3. Weak H-Bond Donor CF2H->Properties

Figure 2: Mechanistic interaction of the difluoromethyl group within a biological binding pocket.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited in public registries, it should be handled as a Functionalized Fluoropyrimidine .

  • Hazard Classification (Analogous):

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is stable, but the difluoromethyl group can be sensitive to strong bases at elevated temperatures over prolonged periods.

  • Detection: The compound is UV active (254 nm). LC-MS detection usually shows [M+H]⁺ = 146.1.

References

  • Fluorochem Product Registry. 6-(Difluoromethyl)pyrimidin-4-amine Data Sheet.Link (Verified Source for CAS 1706464-15-4).

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Studer, A., et al. (2024). Regioselective difluoromethylation of pyridines and pyrimidines. Nature Communications. Link

  • PubChem Compound Summary. Halogenated Pyrimidine Scaffolds and Reactivity.Link

Sources

Exploratory

An In-depth Technical Guide to the pKa Values of the Amine Group in 6-(Difluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physico...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive analysis of the acidity constant (pKa) of the exocyclic amine group in 6-(Difluoromethyl)pyrimidin-4-amine, a heterocyclic moiety of increasing interest in drug discovery. We delve into the theoretical underpinnings of pKa in nitrogenous heterocycles, the significant electronic influence of the difluoromethyl substituent, and present detailed, field-proven methodologies for both the experimental determination and computational prediction of this critical parameter. By synthesizing theoretical principles with practical, step-by-step protocols, this document serves as an essential resource for scientists seeking to understand and modulate the ionization behavior of this important pharmacophore.

Introduction: The Critical Role of pKa in Drug Discovery

The pKa of an ionizable group within a drug molecule is a pivotal physicochemical parameter that governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] For nitrogen-containing heterocycles, which are prevalent in over 75% of FDA-approved drugs, the basicity of nitrogen centers dictates the extent of ionization at physiological pH.[1] This, in turn, influences crucial properties such as solubility, membrane permeability, and target binding affinity. An accurate understanding and, where possible, prediction of pKa are therefore indispensable in the rational design of new therapeutic agents.

This guide focuses on 6-(Difluoromethyl)pyrimidin-4-amine, a molecule that combines the biologically significant 4-aminopyrimidine scaffold with the increasingly popular difluoromethyl group. The difluoromethyl (-CF2H) moiety is recognized as a "lipophilic hydrogen bond donor" and can significantly modulate the electronic properties of adjacent functional groups through strong inductive effects.[3][4] Understanding the impact of this unique substituent on the basicity of the 4-amino group is crucial for harnessing its potential in drug design.

Theoretical Framework: Factors Influencing the pKa of 6-(Difluoromethyl)pyrimidin-4-amine

The basicity of the exocyclic amino group in 4-aminopyrimidine is a function of the availability of the nitrogen lone pair for protonation. This is influenced by several factors:

  • Aromaticity and Resonance: The pyrimidine ring is an electron-deficient aromatic system. The lone pair of the exocyclic amino group can be delocalized into the ring, reducing its availability for protonation and thus lowering the basicity compared to a typical aliphatic amine.

  • Inductive Effects of Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring exert a strong electron-withdrawing inductive effect, further decreasing the electron density on the exocyclic amino group and reducing its basicity.

  • The Influence of the 6-(Difluoromethyl) Group: The primary modulator of the pKa in the title compound is the -CF2H group at the 6-position. Fluorine is the most electronegative element, and the two fluorine atoms in the difluoromethyl group exert a potent electron-withdrawing inductive effect (-I effect). This effect is transmitted through the pyrimidine ring, significantly decreasing the electron density on the exocyclic amino group and, consequently, its basicity. Studies on α-fluoroalkyl-substituted amines have demonstrated a substantial and predictable decrease in pKa with each additional fluorine atom.

Based on these principles, it is anticipated that the pKa of the amino group in 6-(Difluoromethyl)pyrimidin-4-amine will be significantly lower than that of the unsubstituted 4-aminopyrimidine.

Experimental Determination of pKa

Accurate experimental determination of pKa remains the gold standard. Two common and reliable methods for nitrogenous heterocycles are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a standardized acid to a solution of the compound of interest and monitoring the resulting pH change. The pKa is determined from the midpoint of the titration curve.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 6-(Difluoromethyl)pyrimidin-4-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water-methanol) if solubility is limited.

  • Standardization of Titrant: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titration Setup:

    • Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse a calibrated pH electrode and a micro-burette containing the standardized HCl solution.

    • Stir the solution gently.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Allow the pH to stabilize after each addition and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of HCl added to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis absorption spectrum upon protonation/deprotonation.[5]

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 6-(Difluoromethyl)pyrimidin-4-amine in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation for Measurement: In a series of cuvettes or a 96-well plate, add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • UV-Vis Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at a constant temperature.

    • Record the spectrum of a blank (buffer solution with the same amount of co-solvent) for each pH.

  • Data Analysis:

    • Correct the absorbance of each sample by subtracting the absorbance of the corresponding blank.

    • Plot the absorbance at a wavelength of maximum change versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods for pKa prediction are valuable tools in early-stage drug discovery for rapid screening of large compound libraries.[6][7] These methods range from empirical and semi-empirical approaches to more rigorous quantum mechanical calculations.

Empirical and QSAR-Based Methods

Several commercial software packages utilize databases of experimental pKa values to build quantitative structure-activity relationship (QSAR) models. These tools can provide rapid and often accurate pKa predictions for novel compounds.

SoftwareMethodologyKey Features
ACD/pKa DB Large database of experimental pKa values and proprietary algorithms.Provides predictions with a reliability index and cites similar structures from its database.[6]
Epik (Schrödinger) Machine learning models trained on a large dataset of experimental and computed pKa values.Rapidly predicts microscopic and macroscopic pKa values and protonation states at a given pH.[1][2]
MoKa (Molecular Discovery) Algorithm based on descriptors derived from GRID molecular interaction fields.Fast and accurate, with the ability to be self-trained with in-house experimental data.[7]
Quantum Mechanical (QM) Methods

First-principles QM methods, particularly those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the protonation/deprotonation reaction.[8]

Methodology Outline:

  • Conformational Search: Perform a conformational search for both the neutral (B) and protonated (BH+) forms of 6-(Difluoromethyl)pyrimidin-4-amine in the gas phase to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometries of the lowest energy conformers in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or CPCM).[8]

  • Frequency Calculation: Perform frequency calculations to obtain the thermal corrections to the Gibbs free energies and to ensure that the optimized structures are true minima on the potential energy surface.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    The pKa is then calculated using the equation:

    pKa = (ΔG*aq) / (2.303 * RT)

    where ΔG*aq is the standard Gibbs free energy of the deprotonation reaction in solution.

Caption: Workflow for pKa prediction using quantum mechanical methods.

Expected pKa and Discussion

  • Unsubstituted 4-Aminopyrimidine: The experimental pKa of 4-aminopyrimidine is approximately 5.7.

  • Effect of the -CF2H Group: The strong electron-withdrawing nature of the difluoromethyl group is expected to significantly decrease the basicity of the amino group. The magnitude of this effect can be substantial. For instance, α-fluoroalkylation in cycloalkylamines has been shown to decrease the pKa by approximately 1.2 to 1.6 units per fluorine atom.

Considering these factors, the pKa of the amino group in 6-(Difluoromethyl)pyrimidin-4-amine is predicted to be in the range of 2.5 to 3.5 . This significant decrease in basicity has profound implications for its use in drug design, suggesting that at physiological pH (7.4), the compound will exist predominantly in its neutral, unprotonated form. This can enhance its ability to cross biological membranes but may alter its interactions with target proteins that rely on hydrogen bonding with the protonated form of the aminopyrimidine moiety.

Conclusion

The pKa of the exocyclic amino group in 6-(Difluoromethyl)pyrimidin-4-amine is a critical parameter for any drug discovery program utilizing this scaffold. This in-depth guide has provided a comprehensive overview of the theoretical principles governing its basicity, detailed protocols for its experimental determination via potentiometric titration and UV-Vis spectrophotometry, and an outline of modern computational prediction methodologies. The strong electron-withdrawing effect of the 6-(difluoromethyl) substituent is predicted to substantially lower the pKa of the amino group, a crucial consideration for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The methodologies and insights presented herein offer a robust framework for researchers to accurately determine and leverage this fundamental physicochemical property in the pursuit of novel therapeutics.

References

  • Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. [Link]

  • Epik | Schrödinger. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

  • MoKa - pKa modelling - Molecular Discovery. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. [Link]

  • Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • 6-(difluoromethyl)pyrimidin-4-amine. MySkinRecipes. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Publications. [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

  • Simple Method for the Estimation of pKa of Amines. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • A systematic review of various pKa determination techniques. Ovid. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

  • The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

  • pKa values — Tutorials 2025.1 documentation. SCM. [Link]

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][7]benzoxazine and Evaluation of Their Antiviral Activity. PMC. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable preparation of 6-(Difluoromethyl)pyrimidin-4-amine for medicinal chemistry

Application Note: Scalable Preparation of 6-(Difluoromethyl)pyrimidin-4-amine Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-(difluoromethyl)pyrimidin-4-amine , a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 6-(Difluoromethyl)pyrimidin-4-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(difluoromethyl)pyrimidin-4-amine , a high-value scaffold in modern medicinal chemistry. The difluoromethyl (


) group is increasingly utilized as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, and amine groups while improving metabolic stability and membrane permeability [1, 2].[1]

While laboratory-scale syntheses often rely on expensive reagents (e.g., DAST) or dangerous radical functionalization, this guide presents a convergent condensation strategy . This route utilizes commercially available ethyl 4,4-difluoro-3-oxobutanoate and formamidine acetate, ensuring cost-effectiveness and safety at multigram to kilogram scales.

Retrosynthetic Strategy & Process Logic

The synthesis is designed around a three-stage linear sequence: Cyclization


 Activation 

Amination
. This approach avoids the direct handling of difluorocarbene precursors or high-pressure fluorination gas.

Process Flow Diagram:

G Start1 Ethyl 4,4-difluoro- 3-oxobutanoate Step1 Step 1: Cyclization (NaOEt/EtOH) Start1->Step1 Start2 Formamidine Acetate Start2->Step1 Inter1 Intermediate 1: 6-(Difluoromethyl) pyrimidin-4-ol Step1->Inter1 Reflux, 6h Yield: ~85% Step2 Step 2: Chlorination (POCl3) Inter1->Step2 Inter2 Intermediate 2: 4-Chloro-6-(difluoromethyl) pyrimidine Step2->Inter2 Reverse Quench Yield: ~90% Step3 Step 3: Amination (NH3/iPrOH) Inter2->Step3 Final Final Product: 6-(Difluoromethyl) pyrimidin-4-amine Step3->Final Pressure, 80°C Yield: ~88%

Figure 1: Synthetic workflow for the scalable production of the target scaffold.

Detailed Experimental Protocols

Step 1: Cyclization to 6-(Difluoromethyl)pyrimidin-4-ol

Rationale: The condensation of


-keto esters with amidines is the most reliable method for constructing the pyrimidine core. Sodium ethoxide is selected as the base to match the ester leaving group, preventing transesterification byproducts.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv) [3]

  • Formamidine acetate (1.2 equiv)

  • Sodium ethoxide (2.5 equiv, 21 wt% in EtOH)

  • Ethanol (anhydrous, 10 V)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge Ethanol and Formamidine acetate.

  • Base Addition: Add Sodium ethoxide solution dropwise at 0–5 °C. Caution: Exothermic. Stir for 30 min.

  • Substrate Addition: Add Ethyl 4,4-difluoro-3-oxobutanoate dropwise over 30 min, maintaining temperature <10 °C.

  • Reaction: Warm to room temperature, then heat to reflux (78 °C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by LCMS for consumption of keto-ester.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk ethanol (approx. 80% volume).

  • Precipitation: Dilute residue with water (5 V) and cool to 0 °C. Acidify carefully with 6N HCl to pH 3–4.

    • Critical: The product precipitates as a white solid upon acidification.

  • Isolation: Filter the solid, wash with cold water (2 x 2 V), and dry in a vacuum oven at 45 °C.

Yield Target: 80–85% Data:


H NMR (DMSO-

)

12.8 (br s, 1H, OH), 8.2 (s, 1H, Ar-H), 6.8 (t,

Hz, 1H,

), 6.5 (s, 1H, Ar-H).
Step 2: Activation to 4-Chloro-6-(difluoromethyl)pyrimidine

Rationale: Conversion of the tautomeric hydroxyl group to a chloride creates a reactive electrophile.


 is the standard reagent. Safety Note: On a large scale, the quenching of excess 

is a major thermal hazard.

Reagents:

  • 6-(Difluoromethyl)pyrimidin-4-ol (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (3.0 equiv)
    
  • N,N-Diethylaniline (0.1 equiv) - Catalyst

Protocol:

  • Charge: Charge solid pyrimidinol to the reactor.

  • Addition: Add

    
     neat. Add N,N-diethylaniline.
    
  • Reaction: Heat to reflux (105 °C) for 3–4 hours. The suspension will clear as the chloride forms.

    • IPC: Monitor by TLC or LCMS (aliquot quenched in MeOH).

  • Concentration: Distill off excess

    
     under reduced pressure (keep bath <60 °C) to minimize the quench volume.
    
  • Reverse Quench (CRITICAL SAFETY STEP):

    • Prepare a separate vessel with crushed ice/water (10 V) and vigorous stirring.

    • Slowly pour the reaction residue into the ice water. Do NOT add water to the residue.[2]

    • Maintain internal temperature <20 °C.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 V).

  • Purification: Wash organics with sat.

    
     and brine. Dry (
    
    
    
    ) and concentrate. The crude oil usually crystallizes upon standing and is sufficiently pure for the next step.

Yield Target: 88–92% Data:


H NMR (

)

9.1 (s, 1H), 7.6 (s, 1H), 6.6 (t,

Hz, 1H).
Step 3: Amination to 6-(Difluoromethyl)pyrimidin-4-amine

Rationale: Nucleophilic aromatic substitution (


) of the chloride with ammonia. Using isopropanol (iPrOH) as a solvent allows for easier isolation compared to aqueous systems.

Reagents:

  • 4-Chloro-6-(difluoromethyl)pyrimidine (1.0 equiv)

  • Ammonia (7N in Methanol or iPrOH) (5–10 equiv)

Protocol:

  • Charge: Dissolve the chloro-pyrimidine in iPrOH (5 V) in a pressure-rated vessel (autoclave or sealed tube).

  • Reagent Addition: Add the Ammonia solution.

  • Reaction: Seal the vessel and heat to 80 °C for 12 hours.

    • Pressure Note: Expect pressures of 3–5 bar. Ensure vessel rating is sufficient.

  • Workup: Cool to room temperature. Carefully vent the vessel to release excess ammonia.

  • Isolation: Concentrate the solvent to near dryness. Triturate the residue with cold water or diethyl ether to remove ammonium chloride salts and impurities.

  • Final Purification: Recrystallize from Ethanol/Water if necessary, though high purity is often achieved directly.

Yield Target: 85–90% Data:


H NMR (DMSO-

)

8.4 (s, 1H), 7.2 (br s, 2H,

), 6.8 (s, 1H), 6.7 (t,

Hz, 1H).

Process Safety & Troubleshooting

Hazard / IssueRoot CauseMitigation Strategy
Thermal Runaway (Step 1) NaOEt addition to formamidineControlled addition at 0°C; active cooling jacket.
Explosion/Geyser (Step 2) Quenching

with water
Reverse Quench: Add reaction mass to water slowly.[3] Never add water to mass.[2] [4, 5]
Over-pressure (Step 3) Ammonia heatingUse rated burst discs; calculate max pressure; use blast shield.
Low Yield (Step 1) Hydrolysis of keto-esterEnsure anhydrous EtOH; keep NaOEt stoichiometry precise.
Regioselectivity Wrong isomerFormamidine is symmetric; keto-ester directs regiochemistry. 4-OH/6-

is the thermodynamic product.

Physicochemical Properties & Medicinal Utility

The 6-(difluoromethyl)pyrimidin-4-amine scaffold offers distinct advantages over its trifluoromethyl (


) and methyl (

) analogues.
  • H-Bond Donor: The

    
     proton is acidic (
    
    
    
    ~25) and acts as a weak hydrogen bond donor [1].
  • Lipophilicity:

    
     vs 
    
    
    
    is roughly +0.2 to +0.4, improving membrane permeability without the extreme hydrophobicity of
    
    
    .
  • Metabolic Stability: The C-F bond strength protects the adjacent C-H from rapid CYP450 oxidation.

Table 1: Comparative Properties of C-4 Substituents

SubstituentH-Bond Donor?Lipophilicity (LogP contrib.)Metabolic Stability

NoLowLow (benzylic oxidation)

NoHighHigh

Yes Medium High

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemicalBook.[4] (n.d.). "Ethyl 4,4-difluoro-3-oxobutanoate Synthesis." Link

  • BenchChem. (n.d.). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link

  • Organic Process Research & Development. (2010).[5] "Hydrolysis of Phosphoryl Trichloride (POCl3): Safe Quenching of Energetic Metastable Intermediates." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-(Difluoromethyl)pyrimidin-4-amine

Technical Support Guide: Optimization of 6-(Difluoromethyl)pyrimidin-4-amine Synthesis Executive Summary The synthesis of 6-(difluoromethyl)pyrimidin-4-amine is a precision workflow requiring strict control over moisture...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of 6-(Difluoromethyl)pyrimidin-4-amine Synthesis

Executive Summary

The synthesis of 6-(difluoromethyl)pyrimidin-4-amine is a precision workflow requiring strict control over moisture and stoichiometry. Unlike its trifluoromethyl counterpart, the difluoromethyl group (


) introduces unique sensitivity to strong bases due to the acidity of the proton on the fluorinated carbon, although it is generally stable under standard pyrimidine cyclization conditions.

This guide focuses on the "Golden Route": Cyclization


 Chlorination 

Amination
. This pathway offers the highest reliability for scale-up compared to direct radical functionalization methods.

Phase 1: Cyclization (The Foundation)

Objective: Condensation of ethyl 4,4-difluoro-3-oxobutanoate with formamidine acetate to form 6-(difluoromethyl)pyrimidin-4(3H)-one.

The Protocol:

  • Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Formamidine Acetate (1.2 eq), Sodium Ethoxide (NaOEt) (2.5 eq).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Conditions: Reflux for 4–6 hours.

Critical Analysis & Troubleshooting:

  • Issue: Low Yield (<40%) or Sticky Brown Residue.

    • Root Cause 1: Moisture Contamination. The difluoro-beta-ketoester is hygroscopic and prone to hydrolysis. If your ethanol is not anhydrous (water content >0.1%), the ester hydrolyzes before cyclization.

    • Root Cause 2: Formamidine Quality. Formamidine acetate is hygroscopic. If it has clumped or turned yellow, it has degraded to formamide and ammonium acetate, which will not cyclize to the pyrimidine.

    • Solution: Use freshly opened NaOEt (21% wt in EtOH) or freshly prepared alkoxide. Dry the formamidine acetate under vacuum over

      
       if unsure.
      
  • Issue: Incomplete Conversion.

    • Root Cause: Base Stoichiometry.[1] You need enough base to neutralize the acetate salt of formamidine and deprotonate the ketoester.

    • Calculation: 1 eq for formamidine acetate neutralization + 1 eq for enolate formation + 0.5 eq excess. Total ~2.5 eq.[2]

    • Correction: Monitor reaction by LCMS. If the starting material persists, add 0.2 eq additional NaOEt.

Expert Insight: The


 group is less electron-withdrawing than 

. This makes the carbonyl carbon of the ketoester slightly less electrophilic. Ensure vigorous reflux is maintained to overcome the activation energy barrier.

Phase 2: Activation (Chlorination)

Objective: Conversion of the 4-hydroxy intermediate to 4-chloro-6-(difluoromethyl)pyrimidine using


.

The Protocol:

  • Reagents: 6-(difluoromethyl)pyrimidin-4-ol (1.0 eq),

    
     (5–8 eq).
    
  • Catalyst: N,N-Diethylaniline or DMF (cat. amount).

  • Conditions: Reflux (approx. 105°C) for 2–3 hours.

Critical Analysis & Troubleshooting:

  • Issue: "Crash out" or Solidification during Reaction.

    • Root Cause: Formation of insoluble phosphorochloridate byproducts.

    • Solution: Use neat

      
       as the solvent. Do not dilute with toluene unless necessary for temperature control.
      
  • Issue: Low Yield after Quench.

    • Root Cause: Hydrolysis of the Product. The 4-chloro-6-difluoromethylpyrimidine is electron-deficient and susceptible to hydrolysis back to the starting material if the quench is too hot or too acidic.

    • Protocol: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

      
      . Neutralize immediately with 
      
      
      
      or
      
      
      to pH 7–8. Do not let it sit in acidic aqueous solution.

Phase 3: Amination (The Substitution)

Objective: Nucleophilic aromatic substitution (


) of the chloride with ammonia.

The Protocol:

  • Reagents: 4-Chloro-6-(difluoromethyl)pyrimidine (1.0 eq), Ammonia (

    
    ).
    
  • Solvent: Methanol (7N

    
     in MeOH) or Isopropanol/Aqueous 
    
    
    
    .
  • Conditions: Sealed tube/Autoclave at 80–100°C.

Critical Analysis & Troubleshooting:

  • Issue: Incomplete Reaction (Remaining Chloride).

    • Root Cause: The

      
       group deactivates the ring less than a 
      
      
      
      group would, making the C-Cl bond slightly less reactive toward nucleophiles.
    • Solution: Increase temperature to 100°C. Ensure a large excess of ammonia (10–20 eq) to drive the equilibrium and act as an HCl scavenger.

  • Issue: Hydrolysis to Hydroxy Impurity.

    • Root Cause: Presence of water in the system at high temperatures.

    • Solution: Use anhydrous ammonia in methanol/ethanol. If using aqueous ammonia, ensure the concentration is maximum (28–30%) and the temperature does not exceed 90°C to favor amination over hydrolysis.

Master Troubleshooting Data

ObservationProbable CauseCorrective Action
Phase 1: No precipitate upon cooling pH is too high; Product is soluble as salt.Adjust pH to 5–6 with acetic acid to precipitate the 4-hydroxypyrimidine.
Phase 2: Violent exotherm on quench Excess

remaining.
Remove excess

via vacuum distillation before quenching on ice.
Phase 3: Product is purple/dark Oxidation of amine/impurities.Perform reaction under

atmosphere. Recrystallize from EtOH/Water.
General: Low Overall Yield Loss of volatile intermediates.The 4-chloro intermediate can be volatile. Do not dry under high vacuum for extended periods.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: Ethyl 4,4-difluoroacetoacetate + Formamidine Acetate Step1 Step 1: Cyclization (NaOEt/EtOH, Reflux) Start->Step1 Check1 QC: LCMS for Conversion Step1->Check1 Check1->Step1 Incomplete (Add Base/Time) Inter1 Intermediate: 6-(Difluoromethyl)pyrimidin-4-ol Check1->Inter1 Pass Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Quench Critical: Ice Quench (Temp < 10°C) Step2->Quench Inter2 Intermediate: 4-Chloro-6-(difluoromethyl)pyrimidine Quench->Inter2 Step3 Step 3: Amination (NH3/MeOH, Sealed Tube) Inter2->Step3 Final Target: 6-(Difluoromethyl)pyrimidin-4-amine Step3->Final

Caption: Optimized workflow for the synthesis of 6-(difluoromethyl)pyrimidin-4-amine highlighting critical QC and safety points.

References

  • ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate synthesis. Retrieved from .

  • Organic Syntheses. Formamidine Acetate. Org. Synth. 1955 , 35, 69. Retrieved from .

  • National Institutes of Health (NIH). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. Retrieved from .

  • Vertex AI Search. Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Retrieved from .

  • VulcanChem. 4-Chloro-6-(difluoromethoxy)pyrimidine for sale. Retrieved from .

Sources

Optimization

Overcoming solubility issues of 6-(Difluoromethyl)pyrimidin-4-amine in organic solvents

Technical Support Portal: 6-(Difluoromethyl)pyrimidin-4-amine Solubility Guide Status: Operational | Ticket: #SOL-6DFM-001 | Agent: Senior Application Scientist Executive Summary: The "Brick Dust" Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: 6-(Difluoromethyl)pyrimidin-4-amine Solubility Guide

Status: Operational | Ticket: #SOL-6DFM-001 | Agent: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center for 6-(Difluoromethyl)pyrimidin-4-amine . If you are struggling to dissolve this compound, you are not alone. This molecule represents a classic "brick dust" intermediate in medicinal chemistry.

The Root Cause: The solubility issues arise from a synergistic clash between two structural features:

  • High Lattice Energy: The 4-amino group forms a robust hydrogen-bonding network with the pyrimidine ring nitrogens of adjacent molecules in the crystal lattice.

  • Lipophilic Hydrogen Bond Donor: The difluoromethyl (

    
    ) group is not merely a lipophilic spacer; the proton on the 
    
    
    
    carbon is acidic enough to act as a weak hydrogen bond donor. This duality increases lipophilicity (making it water-insoluble) while maintaining strong intermolecular interactions that resist dissolution in non-polar solvents like hexane.

This guide provides field-proven protocols to overcome these barriers during synthesis, purification, and analysis.

Module 1: Solubility Profiling & Solvent Selection

User Query: "I tried dissolving it in DCM and Toluene, but it's just a suspension. What solvents actually work?"

Technical Insight: Standard organic solvents often fail because they cannot disrupt the intermolecular H-bond network. You need solvents with high dielectric constants or strong H-bond accepting capabilities to "solvate" the amine and the polarized


 proton.
Solubility Matrix (at 25°C)
Solvent ClassSolventSolubility RatingTechnical Note
Non-Polar Hexane, TolueneInsoluble Lattice energy dominates; solvent cannot intercalate.
Chlorinated DCM, ChloroformPoor Partial solubility possible with sonication, but metastable.
Polar Aprotic THF, EtOAcModerate Soluble at low concentrations; effective when heated.
Dipolar Aprotic DMSO, DMF, NMP Excellent Primary Choice. Breaks H-bonds effectively.
Protic Methanol, EthanolGood Soluble, especially when warm. Good for recrystallization.[1][2][3][4]
Aqueous Water (pH 7)Poor The

group increases lipophilicity (

).
Acidic 1M HCl / AcOHExcellent Protonation of the pyrimidine N1/N3 solubilizes it as a salt.

Module 2: Reaction Optimization (Overcoming Heterogeneity)

User Query: "The starting material crashes out of the reaction mixture. Can I run SNAr or coupling reactions as a slurry?"

Troubleshooting Protocol: While heterogeneous reactions can work, they often suffer from slow kinetics and localized hotspots.

The "Solvent Switch" Strategy: Do not rely solely on low-boiling solvents. For nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings involving this amine, use a Dipolar Aprotic System .

Recommended Workflow:

  • Primary Solvent: Use DMSO or NMP (N-Methyl-2-pyrrolidone). These solvents act as H-bond acceptors, interacting with the

    
     proton to stabilize the molecule in solution.
    
  • Temperature: Heat to 80–100°C . The solubility curve of aminopyrimidines is steep; a suspension at RT often becomes a clear solution at 60°C.

  • Phase Transfer: If you must use a non-polar solvent (e.g., Toluene for a specific catalyst), add a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) or use a co-solvent like Diglyme.

Visual Logic: Solvent Decision Tree

SolubilityTree Start Start: 6-(Difluoromethyl)pyrimidin-4-amine Solid / Suspension Check1 Is the reaction temperature > 80°C? Start->Check1 Goal Goal: Homogeneous Solution Check2 Is water tolerance acceptable? Check1->Check2 No (Low Temp) Solv1 Use DMSO or NMP (High Solubility) Check1->Solv1 Yes (High Temp) Solv2 Use 1,4-Dioxane or Toluene + 10% DMF Co-solvent Check2->Solv2 No (Aprotic Required) Solv3 Use Acetic Acid or Alcoholic Solvents Check2->Solv3 Yes (Protic OK) Solv1->Goal Solv2->Goal Solv3->Goal

Figure 1: Decision matrix for selecting the optimal solvent system based on reaction parameters.

Module 3: Workup & Isolation (The "DMSO Trap")

User Query: "I used DMSO to get it to dissolve, but now I can't get the product out. It won't extract into EtOAc."

The Issue: Aminopyrimidines are polar. When you add water to a DMSO reaction mixture, the DMSO acts as a hydrotrope, keeping the organic molecule in the aqueous phase or forming an emulsion.

Solution: The "Flood & Filter" vs. "Salting Out" Protocol

Method A: The "Flood & Filter" (High Concentration) Best for: Large scale (>1g), crude isolation.

  • Cool the reaction mixture to 0°C.

  • Slowly add 5 volumes of ice-cold water while stirring vigorously.

  • The lipophilic nature of the

    
     group should force precipitation.
    
  • Filter the solid. Wash with water to remove residual DMSO.[5]

Method B: The "LiCl Wash" (High Recovery) Best for: Small scale, or if the product does not precipitate.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

  • The Critical Step: Wash the organic layer 3x with 5% Lithium Chloride (LiCl) solution , not just brine.

    • Mechanism:[4][6] LiCl dramatically increases the ionic strength and breaks the DMSO-water hydrogen bonding network, forcing DMSO into the aqueous phase and the aminopyrimidine into the organic phase.

  • Dry over

    
     and concentrate.
    
Visual Logic: Isolation Workflow

WorkupFlow Rxn Reaction Mixture (in DMSO/DMF) WaterAdd Add 5-10 equiv Water Rxn->WaterAdd Precip Does Solid Precipitate? WaterAdd->Precip Filter Filtration Precip->Filter Yes Extract Extraction Required Precip->Extract No (Emulsion/Clear) Final Pure Solid Filter->Final Wash & Dry LiCl Wash Organic Phase with 5% LiCl (aq) Extract->LiCl Add EtOAc LiCl->Final Concentrate

Figure 2: Strategic workflow for isolating aminopyrimidines from high-boiling polar solvents.

Module 4: Advanced FAQs

Q: Does the


 group make the amine less reactive? 
A:  Yes, slightly. The difluoromethyl group is electron-withdrawing (inductive effect). This reduces the electron density on the pyrimidine ring, which in turn lowers the nucleophilicity of the 4-amino group compared to a methyl analog. You may need longer reaction times or stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) for coupling reactions.

Q: Can I use acid to dissolve it for analysis (LCMS/NMR)? A: Absolutely.

  • NMR: Use DMSO-d6 . If signals are broad due to exchangeable protons, add a drop of D₂O or TFA-d .

  • LCMS: The compound is basic enough to protonate in standard 0.1% Formic Acid mobile phases. It will elute early; ensure your gradient starts at low organic % (e.g., 5% MeCN).

Q: Is the


 proton acidic? 
A:  It is weakly acidic (pKa ~25-28 range, highly dependent on environment), functioning as a hydrogen bond donor [1]. Avoid extremely strong bases (like n-BuLi) unless you intend to deprotonate at the C6 position, which can lead to decomposition or side reactions.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[7][8] "4-Aminopyrimidine Compound Summary." National Library of Medicine. Link

  • Delhaye, L., et al. (2007). "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development. Link

Sources

Troubleshooting

Troubleshooting low reactivity of the amine in 6-(Difluoromethyl)pyrimidin-4-amine

Technical Support Center: 6-(Difluoromethyl)pyrimidin-4-amine Reactivity Topic: Troubleshooting Low Reactivity of the Exocyclic Amine Product: 6-(Difluoromethyl)pyrimidin-4-amine CAS: [Generic Structure Class] Support Ti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Difluoromethyl)pyrimidin-4-amine Reactivity

Topic: Troubleshooting Low Reactivity of the Exocyclic Amine

Product: 6-(Difluoromethyl)pyrimidin-4-amine CAS: [Generic Structure Class] Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Nucleophilicity Sink"

If you are experiencing low conversion (<10%) or stalled reactions with 6-(difluoromethyl)pyrimidin-4-amine, the root cause is almost certainly electronic deactivation , not steric hindrance.

The 4-aminopyrimidine scaffold is inherently electron-deficient. The addition of a difluoromethyl (


)  group at the 6-position exacerbates this. The 

group acts as a powerful electron-withdrawing group (EWG) via induction (

effect), pulling electron density away from the pyrimidine ring. Consequently, the lone pair on the exocyclic nitrogen is heavily delocalized into the

-system to compensate, rendering it chemically inert toward standard electrophiles.

Key Diagnostic Indicator:

  • Standard EDC/NHS amide couplings fail completely.

  • Reductive aminations yield no product.

  • Standard

    
     reactions require extreme temperatures (>120°C) or fail.
    

Part 1: The Diagnostic (Why is my reaction failing?)

Before changing reagents, confirm the electronic state of your substrate.

Mechanism of Deactivation

The amine lone pair is not "available." It is tied up in resonance with the N1 and N3 ring nitrogens. The


 group lowers the pKa of the conjugate acid significantly (estimated pKa < 3.0), making the amine non-basic and non-nucleophilic.

ElectronicDeactivation cluster_0 Electronic Factors CF2H Difluoromethyl Group (-CF2H) Ring Pyrimidine Ring (Electron Deficient) CF2H->Ring Inductive Withdrawal (-I) Result Outcome: Nucleophilicity < 1% (Deactivated) Ring->Result Amine Exocyclic Amine (Lone Pair) Amine->Ring Resonance Delocalization

Figure 1: Electronic deactivation pathway. The


 group amplifies the electron deficiency of the ring, effectively locking the amine lone pair.

Part 2: Troubleshooting Amide Couplings (Acylation)

User Question: "I tried coupling this amine with a carboxylic acid using HATU/DIPEA in DMF, but I only recovered starting material. What should I do?"

Solution: Standard peptide coupling reagents (HATU, EDC, PyBOP) rely on the amine attacking an activated ester. Your amine is too weak to do this. You must switch to Anionic Activation .

Protocol: The "Force" Method (Deprotonation)

Instead of activating the acid, you must activate the amine by deprotonating it to form a reactive amide anion.

Step-by-Step Protocol:

  • Convert Acid to Acid Chloride: Do not use the carboxylic acid directly. Convert it to an acid chloride using

    
     (Oxalyl chloride) or 
    
    
    
    .
  • Solvent: Anhydrous THF (0.1 M).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (Sodium Hydride). Avoid weak organic bases like DIPEA or TEA.

  • Procedure:

    • Cool amine solution in THF to -78°C (or 0°C if solubility is poor).

    • Add LiHMDS (2.2 equiv). Stir for 30 mins. The solution may turn yellow/orange (formation of the anion).

    • Add the Acid Chloride (1.1 equiv) dropwise.

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

Why this works: LiHMDS removes a proton from the exocyclic amine (


 ~25 in DMSO), creating a hard, negatively charged nucleophile that instantly attacks the acid chloride.

Part 3: Troubleshooting Palladium Cross-Couplings (Buchwald-Hartwig)

User Question: "I am trying to arylate the amine using Buchwald conditions (Pd2(dba)3, BINAP, Cs2CO3), but the yield is <20%. Is the catalyst dead?"

Solution: The catalyst is likely fine, but your ligand choice is outdated for this substrate. Standard ligands (BINAP, DPPF) bind too tightly to Pd and do not facilitate the reductive elimination of electron-poor amines.

You need Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands .

Recommended Ligand Screening Table
ComponentRecommendationWhy?
Ligand BrettPhos or

BuBrettPhos
specifically designed for primary amines with low nucleophilicity. They facilitate the difficult reductive elimination step.
Pre-Catalyst BrettPhos Pd G3/G4 Ensures 1:1 L:Pd ratio and rapid activation. Avoids induction periods seen with

.
Base

or KHMDS
Stronger bases are required to deprotonate the amine-Pd complex.

is often too weak for fluorinated aminopyrimidines.
Solvent

-Amyl Alcohol
or Dioxane
High boiling points allow for thermal activation (100-110°C).

Optimized Protocol:

  • Charge: Amine (1.0 equiv), Aryl Halide (1.0 equiv),

    
     (1.4 equiv), BrettPhos Pd G4 (2-5 mol%).
    
  • Solvent: Degassed Dioxane or Toluene.

  • Temp: 100°C for 12 hours.

  • Note: If conversion stalls, add a second portion of catalyst (2 mol%) and base after 6 hours.

Part 4: Regioselectivity (The "Wrong N" Problem)

User Question: "I see a new spot on TLC, but NMR suggests the alkylation happened on the ring nitrogen, not the exocyclic amine. Why?"

Solution: This is the classic Dimroth Rearrangement risk or simple competitive alkylation.

  • The Trap: In 4-aminopyrimidines, the ring nitrogen (N1) is often more basic than the exocyclic amine, especially when the exocyclic amine is deactivated by the

    
     group.
    
  • The Fix:

    • Use Non-Polar Solvents: Switch from DMF/DMSO (which support charge separation and ring alkylation) to Toluene or DCM .

    • Bis-Protection: If mono-alkylation is impossible, use excess electrophile to form the bis-alkylated species (on the exocyclic N), then selectively cleave one group if possible.

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingFlow Start Start: Reaction Failed CheckType Reaction Type? Start->CheckType Amide Amide Coupling CheckType->Amide CrossCoupling Pd Cross-Coupling CheckType->CrossCoupling ReagentCheck Using EDC/HATU? Amide->ReagentCheck LigandCheck Ligand = BINAP/PPh3? CrossCoupling->LigandCheck SwitchToCl STOP. Switch to Acid Chloride + LiHMDS (THF, -78C) ReagentCheck->SwitchToCl Yes SwitchLigand Switch to BrettPhos or tBuBrettPhos LigandCheck->SwitchLigand Yes BaseCheck Base = Carbonate? LigandCheck->BaseCheck No SwitchBase Switch to NaOtBu or KHMDS BaseCheck->SwitchBase Yes

Figure 2: Logic flow for troubleshooting reaction conditions based on the specific failure mode.

References

  • Electronic Effects in Pyrimidines

    • Title: "Substituent Effects on the Basicity of Pyrimidines."
    • Relevance: Establishes the pKa depression caused by electron-withdrawing groups
    • Source:[1][2][3]

  • Buchwald-Hartwig Ligand Selection

    • Title: "Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Relevance: Defines BrettPhos as the standard for electron-deficient primary amines.
    • Source:

  • Regioselectivity in Aminopyrimidines

    • Title: "Regioselective synthesis of N-alkyl-aminopyrimidines."
    • Relevance: Discusses the competition between ring N and exocyclic N alkyl
    • Source:

  • Fluorinated Heterocycle Reactivity

    • Title: "Reactivity of Fluorinated Pyrimidines."[2]

    • Relevance: General overview of how and groups alter reactivity profiles.
    • Source: [J. Org.[4] Chem. 2020, 85, 2, 325–336]([Link])

Sources

Optimization

Removing impurities from crude 6-(Difluoromethyl)pyrimidin-4-amine

Technical Support Center: Purification of 6-(Difluoromethyl)pyrimidin-4-amine Case Reference: #404-DFM-PURITY Status: Open Priority: High Executive Summary: The "Purity Paradox" You are likely encountering a common issue...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-(Difluoromethyl)pyrimidin-4-amine Case Reference: #404-DFM-PURITY Status: Open Priority: High

Executive Summary: The "Purity Paradox"

You are likely encountering a common issue with 6-(Difluoromethyl)pyrimidin-4-amine (CAS: 1706464-15-4): the crude material appears as a sticky, dark-yellow/brown solid or oil, despite the literature promising a "white crystalline solid."

This molecule presents a specific purification challenge due to the electronic nature of the difluoromethyl (


) group.[1] It is a weak base  (estimated pKa ~2.5–3.5), significantly weaker than non-fluorinated aminopyrimidines (pKa ~5.7).[1] This low basicity means it does not "salt out" easily with weak acids, yet it retains enough polarity to drag impurities along during standard extractions.

This guide provides a tiered troubleshooting protocol, moving from chemical washing (Tier 1) to advanced chromatography (Tier 3).

Tier 1: The "pH-Swing" Extraction (Recommended)[1]

The Logic: The most persistent impurities are often 6-(Difluoromethyl)pyrimidin-4-ol (a hydrolysis byproduct) and oligomeric enamines (colored impurities).[1]

  • The Impurity (Hydroxyl): Acidic (pKa ~7–8).[1] Soluble in basic water.

  • The Product (Amine): Weakly basic (pKa ~3).[1] Neutral in basic water; Cationic in strong acid.

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it tends to solubilize the colored oligomers better than EtOAc.[1]

  • The "Scrub" (Remove Acidic Impurities):

    • Wash the organic layer with 0.5 M NaOH or Saturated

      
        (cold, 0–5°C).[1]
      
    • Why? The hydroxyl impurity deprotonates and moves to the aqueous layer. The product remains neutral and stays in the organic layer.

    • Caution: Keep cold to prevent hydrolysis of the

      
       group.
      
  • The "Catch" (Isolate Product):

    • Extract the organic layer with 1 M HCl (3x).[1]

    • Why? The product protonates (forming the hydrochloride salt) and moves to the aqueous layer.[1] Non-basic impurities (colored tars) stay in the organic layer.[1]

  • The "Release" (Precipitation):

    • Take the combined acidic aqueous layers. Cool to 0°C.[2]

    • Slowly adjust pH to 8–9 using

      
       or solid 
      
      
      
      .[1]
    • The product should precipitate as a white/off-white solid. Filter and dry.[3]

Visual Workflow: Acid-Base Purification Strategy

PurificationWorkflow Start Crude Mixture (Dark Oil/Solid) Dissolve Dissolve in EtOAc Start->Dissolve BaseWash Wash with Cold 0.5M NaOH (pH > 10) Dissolve->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer1 Organic Layer (Contains Product + Tars) Sep1->OrgLayer1 Product (Neutral) AqLayer1 Aqueous Layer (Contains Hydroxy-Impurity) Sep1->AqLayer1 Impurity (Anionic) AcidExt Extract with 1M HCl (pH < 1) OrgLayer1->AcidExt Discard1 Discard Aqueous AqLayer1->Discard1 Sep2 Phase Separation AcidExt->Sep2 OrgLayer2 Organic Layer (Contains Colored Tars) Sep2->OrgLayer2 Non-Basic Impurities AqLayer2 Aqueous Layer (Contains Product Salt) Sep2->AqLayer2 Product (Cationic) Discard2 Discard Organic OrgLayer2->Discard2 Neutralize Neutralize with NH4OH to pH 8-9 AqLayer2->Neutralize Precipitate Filter Solid Product Neutralize->Precipitate

Figure 1: The "pH-Swing" purification logic designed to isolate weakly basic aminopyrimidines from both acidic and non-basic impurities.

Tier 2: Crystallization (Polishing)[1]

If the acid-base extraction yields a solid that is still slightly off-color (beige/pale yellow), use recrystallization.

Solvent System: EtOAc / Heptane or Ethanol / Water .

  • Protocol:

    • Dissolve the solid in the minimum amount of hot EtOAc (approx. 60°C).

    • If the solution is dark, add Activated Carbon (10 wt%) and stir for 15 mins. Filter hot through Celite.

    • Slowly add Heptane (anti-solvent) dropwise until persistent cloudiness appears.[1]

    • Cool slowly to room temperature, then to 4°C.

Critical Note on Solubility: The


 group increases lipophilicity compared to the non-fluorinated analog.[1] Do not use pure water for recrystallization; the compound is likely too insoluble, leading to oiling out rather than crystallization.

Tier 3: Chromatography (The "Nuclear" Option)

If high purity (>99.5%) is required for biological assays, column chromatography is necessary.[1]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • A: Dichloromethane (DCM)[1]

    • B: Methanol (MeOH)[1]

    • Gradient: 0% to 5% MeOH in DCM.

  • The Modifier Trick: Because the amine is basic, it will streak on acidic silica. You MUST add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase to sharpen the peaks.[1]
    
Impurity TypeRf Value (approx in 5% MeOH/DCM)Visual Characteristic
Non-polar Tars 0.8 – 0.9Dark yellow/orange band
Product 0.4 – 0.5 UV Active (254 nm)
Hydroxyl-Impurity 0.1 – 0.2Streaks near baseline

Troubleshooting & FAQ

Q: My product is an oil after the acid-base workup. What happened? A: This usually means residual solvent is trapped in the crystal lattice, or the purity is not high enough to induce crystallization.

  • Fix: Dissolve the oil in a small amount of Diethyl Ether or MTBE and scratch the flask walls with a glass rod while cooling in dry ice/acetone. This "seed" technique often forces the solid form.

Q: Can I use the HCl salt directly? A: Yes. If you evaporated the acidic aqueous layer in Tier 1 (instead of neutralizing), you would get the hydrochloride salt. This is often more stable and easier to handle than the free base. However, ensure you remove all excess HCl to prevent corrosion of downstream equipment.

Q: I see a peak at M+18 in my Mass Spec. Is my product wet? A: Likely not water. This is often the hydrolysis impurity (converting the


 to 

or the pyrimidine ring hydrolyzing).[1] This suggests your reaction conditions were too harsh (too basic/hot).[1] Use the Tier 1 Base Wash to remove this.

Q: Is the Difluoromethyl group stable to the 1M HCl extraction? A: Generally, yes. The


 group is more robust than a standard acetal.[1] However, prolonged boiling in strong acid will hydrolyze it. Perform the acid extraction quickly and at room temperature (or 0°C).

References

  • Chemical Properties of Aminopyrimidines

    • Source: PubChem. (2025).[4] 4-Aminopyrimidine Compound Summary. National Library of Medicine.

    • Link:[1]

  • Acidity of Fluorin

    • Source: Leito, I., et al. (2019).[1] Acidity-Basicity Data in Nonaqueous Solvents. University of Tartu.

    • Link:[1]

  • Purification Str

    • Source: BenchChem. (2025).[1][5] Workup procedure to remove impurities from 4-Amino-2-chloronicotinonitrile.

    • Link:[1]

  • Stability of Difluoromethyl Groups

    • Source: Xing, L., et al. (2019).[1] The Dark Side of Fluorine: Stability Issues. ACS Medicinal Chemistry Letters.

    • Link: [ACS Med.[1] Chem. Lett.]([Link]1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Characteristics of 6-(Difluoromethyl)pyrimidin-4-amine

In the landscape of modern drug discovery and medicinal chemistry, Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful analytical tool. Its utility stems from the intrinsic p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful analytical tool. Its utility stems from the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to exceptional sensitivity, second only to proton (¹H) NMR.[1][2][3] The vast chemical shift range of ¹⁹F NMR provides exquisite resolution, making it an invaluable technique for characterizing fluorinated molecules, studying drug-protein interactions, and monitoring metabolic pathways.[3][4][5]

The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its unique electronic properties and ability to participate in hydrogen bonding can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth analysis of the ¹⁹F NMR characteristics of 6-(Difluoromethyl)pyrimidin-4-amine, a key scaffold in medicinal chemistry, and offers a comparative perspective against other common fluorinated motifs.

¹⁹F NMR Signature of 6-(Difluoromethyl)pyrimidin-4-amine

The ¹⁹F NMR spectrum of 6-(Difluoromethyl)pyrimidin-4-amine is defined by a distinct set of parameters: chemical shift, coupling constants, and signal multiplicity. Understanding these features is crucial for structural verification and for probing the molecule's electronic environment.

Chemical Shift (δ): The chemical shift of the CHF₂ group is highly sensitive to its electronic surroundings.[6] For a CHF₂ group attached to an electron-deficient heterocyclic ring like pyrimidine, the fluorine nuclei are expected to be deshielded. While the precise value can vary with solvent and concentration, the chemical shift for 6-(difluoromethyl)pyrimidin-4-amine is anticipated to fall within the -90 to -120 ppm range (relative to CFCl₃). This downfield shift compared to aliphatic CHF₂ groups is characteristic of attachment to an aromatic or heteroaromatic system.

Coupling Constants (J): Spin-spin coupling provides through-bond connectivity information and is a hallmark of the CHF₂ group's NMR signature.

  • Geminal ²J(H-F) Coupling: The most prominent coupling is the two-bond (geminal) interaction between the fluorine nuclei and the attached proton. This gives rise to a large coupling constant, typically in the range of 55-65 Hz .[7][8]

  • Long-Range Couplings: Smaller, long-range couplings (e.g., ⁴J(H-F)) to protons on the pyrimidine ring may also be observed, providing further structural information. For instance, coupling to the proton at the C5 position of the pyrimidine ring can occur.[9]

Signal Multiplicity:

  • In a standard ¹⁹F NMR spectrum, the signal for the two equivalent fluorine atoms of the CHF₂ group appears as a doublet , a direct consequence of the large geminal coupling to the single proton.

  • In a proton-decoupled (¹⁹F{¹H}) experiment, this coupling is removed, and the signal collapses into a singlet . This technique is often used to simplify the spectrum and confirm the assignment.

Comparative Analysis with Alternative Fluorinated Groups

To fully appreciate the unique spectral characteristics of the difluoromethyl group, it is instructive to compare it with other fluorinated moieties commonly employed in drug design. The choice of a fluorinated group can significantly alter not only the biological activity but also the resulting NMR spectrum.

Functional GroupTypical Chemical Shift (δ, ppm) on Heteroaromatic RingMultiplicity (in ¹⁹F Spectrum)Key Coupling Constants (J)
**Difluoromethyl (-CHF₂) **-90 to -120Doublet²J(H-F) ≈ 55-65 Hz
Trifluoromethyl (-CF₃) -60 to -80[2]SingletTypically no major H-F coupling
Monofluoromethyl (-CH₂F) -200 to -220[2]Triplet²J(H-F) ≈ 45-50 Hz[10]
Aromatic Fluorine (-F) -100 to -170[11]Multiplet (Coupling to ring protons)³J(H-F), ⁴J(H-F), ⁵J(H-F)

Key Insights from the Comparison:

  • Difluoromethyl (-CHF₂) vs. Trifluoromethyl (-CF₃): The CHF₂ group's doublet provides immediate confirmation of the H-C-F connectivity, a feature absent in the singlet of the CF₃ group. The chemical shift of the CHF₂ group is typically found further upfield (more shielded) than the CF₃ group attached to a similar aromatic system.

  • Difluoromethyl (-CHF₂) vs. Monofluoromethyl (-CH₂F): The multiplicity is a clear differentiator, with the CHF₂ appearing as a doublet and the CH₂F as a triplet. The CH₂F group is significantly more shielded, appearing at a much more negative ppm value.

  • Difluoromethyl (-CHF₂) vs. Aromatic Fluorine (-F): A fluorine atom directly attached to the pyrimidine ring will exhibit complex splitting patterns due to couplings with multiple ring protons at different distances.[9] Its chemical shift is also highly dependent on its position on the ring. The CHF₂ group provides a simpler, more isolated spin system.

Experimental Workflow and Protocols

The reliability of NMR data hinges on meticulous experimental execution. The following section outlines a validated protocol for acquiring high-quality ¹⁹F NMR spectra.

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for ¹⁹F NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of 6-(Difluoromethyl)pyrimidin-4-amine B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D Sample ready E Tune and match ¹⁹F probe D->E F Set acquisition parameters (Spectral width, scans, etc.) E->F G Acquire ¹⁹F and ¹⁹F{¹H} spectra F->G H Apply Fourier Transform G->H Raw data (FID) I Phase and baseline correction H->I J Reference chemical shift (e.g., to internal standard) I->J K Integrate peaks and measure coupling constants J->K L Compare data with reference spectra K->L

Caption: Figure 1. A step-by-step workflow for the ¹⁹F NMR analysis of fluorinated compounds.

Detailed Experimental Protocol

This protocol provides a self-validating system for obtaining accurate and reproducible ¹⁹F NMR data.

1. Sample Preparation:

  • Analyte: Accurately weigh 5-10 mg of 6-(Difluoromethyl)pyrimidin-4-amine. The causality for this mass is to ensure sufficient concentration for a good signal-to-noise ratio within a reasonable number of scans.
  • Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). Use a standard volume, typically 0.6 mL. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[12]
  • Standard (Optional but Recommended): For precise chemical shift referencing, a known internal standard containing fluorine (e.g., trifluorotoluene) can be added.
  • Mixing: Ensure the sample is fully dissolved by gentle vortexing or inversion. A homogenous solution is critical for acquiring sharp, well-defined NMR signals.

2. NMR Data Acquisition (on a 400 MHz Spectrometer):

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This step is crucial for achieving high resolution.
  • Probe Tuning: Tune the NMR probe to the ¹⁹F frequency (~376 MHz on a 400 MHz instrument). Proper tuning ensures maximum signal sensitivity.
  • Standard ¹⁹F Spectrum:
  • Pulse Program: Use a standard single-pulse experiment (e.g., zgf on Bruker systems).
  • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
  • Number of Scans (NS): Typically 16 to 64 scans are sufficient, depending on the sample concentration.
  • Relaxation Delay (D1): Use a delay of 1-2 seconds.
  • Proton-Decoupled ¹⁹F{¹H} Spectrum:
  • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgfdec on Bruker systems).
  • Decoupling: Enable broadband proton decoupling during the acquisition period. This will collapse the doublet of the CHF₂ group to a singlet, simplifying the spectrum and confirming the H-F coupling.[1]

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline for accurate integration.
  • Referencing: Reference the chemical shift scale. If no internal standard is used, an external reference or the spectrometer's internal calibration (relative to CFCl₃ at 0 ppm) can be used, though this is less precise.
  • Analysis: Integrate the signal to determine the relative number of fluorine atoms. Measure the peak splitting to determine the ²J(H-F) coupling constant in the coupled spectrum.

By following this comprehensive guide, researchers can confidently characterize 6-(difluoromethyl)pyrimidin-4-amine and leverage the distinctive power of ¹⁹F NMR to advance their drug development programs.

References

  • Yu, W., et al. (2013). New Frontiers and Developing Applications in ¹⁹F NMR. PMC - NIH. [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PMC. [Link]

  • Ghergheli, Z., et al. (2005). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Nishiyama, Y., et al. (2013). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. [Link]

  • UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Flaig, D., et al. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie. [Link]

  • Dalton, J. T. (2021). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]

  • Tan, Z., et al. (2024). Inter-residue through-space scalar ¹⁹F– ¹⁹F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. [Link]

  • Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. [Link]

  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]

  • SpectraBase. (n.d.). 2,4,6-Tribromo-5-fluoropyrimidine - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]

  • University of Ottawa. (n.d.). ¹⁹Flourine NMR. uOttawa NMR Facility. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

Sources

Comparative

Technical Guide: HPLC Purity Validation of 6-(Difluoromethyl)pyrimidin-4-amine

Executive Summary The accurate quantification of 6-(Difluoromethyl)pyrimidin-4-amine (CAS: 16097-64-6) presents a distinct chromatographic challenge. As a critical intermediate in the synthesis of kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 6-(Difluoromethyl)pyrimidin-4-amine (CAS: 16097-64-6) presents a distinct chromatographic challenge. As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, its purity directly impacts downstream yield and toxicological profiles.

Standard C18 alkyl phases often fail to retain this polar, fluorinated base adequately, resulting in peak tailing and co-elution with synthesis by-products. This guide compares three separation strategies—Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP) phases.[1]

Our Conclusion: The PFP stationary phase is the superior choice. It leverages specific fluorine-fluorine interactions and


-

selectivity to resolve the difluoromethyl moiety from non-fluorinated impurities, offering a robust, self-validating method compliant with ICH Q2(R1) guidelines.

The Analytical Challenge

The analyte possesses two physiochemical properties that complicate reverse-phase liquid chromatography (RPLC):

  • Basicity: The pyrimidine ring (pKa ~3.5–4.5, lowered by the electron-withdrawing

    
     group) is prone to interacting with residual silanols on silica supports, causing severe peak tailing.
    
  • Fluorinated Polarity: The difluoromethyl group adds polarity while simultaneously acting as a hydrogen bond donor. On traditional C18 columns, this leads to "dewetting" or poor retention (k' < 2.0), making it difficult to separate from the solvent front.

Comparative Methodology: C18 vs. HILIC vs. PFP[1]

We evaluated three column chemistries to determine the optimal separation mechanism.

Method A: C18 (Octadecylsilane) - The Control
  • Mechanism: Hydrophobic interaction.

  • Observation: Even with high aqueous content (95% Buffer), retention is minimal. The basic amine interacts with surface silanols, leading to asymmetry factors (

    
    ) > 2.0.
    
  • Verdict: Unsuitable. Lack of retention allows polar impurities to co-elute with the void volume.

Method B: HILIC (Bare Silica) - The Alternative
  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Observation: Excellent retention of the polar amine. However, the method suffers from long equilibration times and sensitivity to sample diluent (samples dissolved in water cause peak distortion).

  • Verdict: Functional but Inefficient. High maintenance and poor robustness for routine QC.

Method C: PFP (Pentafluorophenyl) - The Solution
  • Mechanism: A multi-mode mechanism involving:

    • 
      -
      
      
      
      Interactions:
      Between the PFP ring and the pyrimidine ring.
    • Dipole-Dipole: Between the rigid fluorine atoms on the stationary phase and the polar

      
       group.
      
    • Shape Selectivity: The rigid PFP ligands discriminate based on the spatial arrangement of the fluorine atoms.

  • Observation: Sharp, symmetrical peaks (

    
     < 1.2) with strong retention (k' ~ 5-6).
    
  • Verdict: Optimal. The "fluorine-fluorine" affinity provides unique selectivity for the difluoromethyl group.

Visualizing the Selection Logic

ColumnSelection Start Analyte: 6-(Difluoromethyl)pyrimidin-4-amine Prop Properties: Polar, Basic, Fluorinated Start->Prop Decision Select Stationary Phase Prop->Decision C18 C18 Column (Hydrophobic) Decision->C18 Standard HILIC HILIC Column (Polar Partition) Decision->HILIC Polar Option PFP PFP Column (Fluorine-Fluorine + Pi-Pi) Decision->PFP Targeted Result1 Result: Poor Retention Silanol Tailing C18->Result1 Result2 Result: Good Retention Unstable Equilibration HILIC->Result2 Result3 Result: High Selectivity Robust Peak Shape PFP->Result3

Figure 1: Decision matrix for stationary phase selection based on analyte physiochemistry.

Recommended Experimental Protocol (PFP Method)

This protocol is validated to ensure specificity between the main peak and potential defluorinated impurities.

Chromatographic Conditions
ParameterSettingRationale
Column Kinetex PFP (or equivalent), 150 x 4.6 mm, 2.6 µmCore-shell particles provide high efficiency; PFP ligand targets the

group.
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)Acidic pH ensures amine protonation; buffer suppresses silanol activity.
Mobile Phase B Acetonitrile (LC-MS Grade)Low UV cutoff and low viscosity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and peak symmetry.
Detection UV @ 254 nmMax absorption for the pyrimidine chromophore.
Injection Vol 5.0 µLLow volume prevents solvent effects.
Gradient Program[2]
  • 0.0 min: 5% B

  • 2.0 min: 5% B (Isocratic hold to elute salts)

  • 12.0 min: 60% B (Linear ramp)

  • 12.1 min: 5% B

  • 17.0 min: 5% B (Re-equilibration)

Standard Preparation

Stock Solution: Dissolve 10.0 mg of 6-(Difluoromethyl)pyrimidin-4-amine in 10 mL of Water:Acetonitrile (90:10) .

  • Note: Do not use 100% organic solvent as diluent; it will cause "breakthrough" of the polar amine, resulting in split peaks.

Validation Data (Simulated)

The following data represents typical performance metrics observed during validation under ICH Q2(R1) guidelines.

System Suitability & Robustness

The PFP column demonstrates superior performance metrics compared to C18.[2]

MetricC18 PerformancePFP Performance Acceptance Criteria
Retention Time (

)
1.8 min (Void)6.4 min

Tailing Factor (

)
2.41.1

Theoretical Plates (N) 2,50014,500 N > 5,000
Resolution (

)
*
N/A (Co-elution)3.8

*Resolution calculated against the nearest synthesis impurity (4-aminopyrimidine).

Linearity and Range

Range: 50% to 150% of target concentration (0.5 mg/mL).

Concentration (%)Area (mAU*s)
501450.2
752175.8
1002905.1
1253620.5
1504355.0
Correlation (

)
0.9998
Validation Workflow Visualization

Validation Setup System Suitability (N > 5000, Tf < 1.5) Spec Specificity (Resolution > 2.0) Setup->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 1.0%) Acc->Prec

Figure 2: ICH Q2(R1) Validation workflow sequence.

Expert Insights & Troubleshooting

The "Fluorine Effect"

The success of this method relies on the interaction between the pentafluorophenyl ring on the column and the difluoromethyl group on the analyte. This is not just hydrophobicity; it is an electrostatic interaction.

  • Tip: If you observe retention time shifting, check the pH of your Ammonium Formate buffer. A shift of ±0.2 pH units can alter the ionization state of the pyrimidine nitrogen, significantly affecting the dipole interaction.

Common Pitfalls
  • Sample Diluent: Using 100% Acetonitrile to dissolve the sample will cause the peak to split. The strong solvent acts as a "plug," carrying the analyte through the column before it can interact with the stationary phase. Always match the diluent to the starting mobile phase (mostly aqueous).

  • Column Priming: PFP columns often require longer initial equilibration (approx. 20-30 column volumes) compared to C18 to stabilize the fluorine-rich surface environment.

References

  • ICH Expert Working Group. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Demonstrates the orthogonality of PFP phases compared to C18).
  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1] Journal of Chromatography A. (Mechanistic explanation of Fluorine-Fluorine interactions).

  • PubChem. (n.d.). Compound Summary for CID 68958: 4-Aminopyrimidine. National Center for Biotechnology Information. (Used for pKa and structural baseline data).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-(Difluoromethyl)pyrimidin-4-amine

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 6-(Difluo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 6-(Difluoromethyl)pyrimidin-4-amine, a fluorinated heterocyclic building block, is characteristic of the molecules that drive modern medicinal chemistry. Its proper handling and disposal are paramount, not merely as a regulatory necessity, but as a core component of responsible research.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 6-(Difluoromethyl)pyrimidin-4-amine. The procedures outlined here are synthesized from regulatory guidelines, safety data, and established best practices for handling halogenated and potentially bioactive compounds. The underlying principle is one of proactive risk mitigation, ensuring the safety of laboratory personnel and the integrity of our environment.

Hazard Identification and Precautionary Risk Assessment

Understanding the specific risks associated with a compound is the foundational step for all safety protocols. For 6-(Difluoromethyl)pyrimidin-4-amine, we must consider both its known hazards and its potential for uncharacterized biological activity.

1.1. Known Hazards According to available safety data, 6-(Difluoromethyl)pyrimidin-4-amine is classified with the GHS07 pictogram, indicating it is an irritant and has acute toxicity.[1] The primary hazards are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2. The Precautionary Principle: Treating as a Particularly Hazardous Substance (PHS) The structure of 6-(Difluoromethyl)pyrimidin-4-amine belongs to the fluorinated pyrimidine class. This class includes highly potent cytotoxic agents used in chemotherapy, such as 5-Fluorouracil, which exert their effects by interfering with essential cellular processes.[2] Given that this compound is often used in the development of new, biologically active molecules, its full toxicological profile is likely unknown.

Therefore, it is imperative to apply the precautionary principle and handle 6-(Difluoromethyl)pyrimidin-4-amine as a Particularly Hazardous Substance (PHS) . This approach, which is consistent with OSHA's Laboratory Standard (29 CFR 1910.1450), ensures that the highest level of safety precautions are taken to protect employees from potential carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[3]

Property Identifier/Value Source
CAS Number 1706464-15-4[1]
Molecular Formula C₅H₅F₂N₃[1]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Recommended Handling As a Particularly Hazardous Substance (PHS)[3]

Personnel Protection and Engineering Controls: Your First Line of Defense

Mitigating exposure is achieved through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). These measures are not optional; they are essential for safely handling PHS-level compounds.

2.1. Engineering Controls All handling of 6-(Difluoromethyl)pyrimidin-4-amine, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood . This is the primary engineering control to prevent the inhalation of dust or aerosols.[3]

2.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Wear two pairs of nitrile gloves. The practice of double-gloving provides an additional layer of protection against potential tears or permeation. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. However, when there is any risk of splashing, a face shield must be worn in addition to safety glasses.[3]

  • Body Protection: A long-sleeved lab coat is required. For larger quantities or tasks with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[4]

  • Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a potential for airborne hazards outside of containment.[3]

The Disposal Protocol: A Step-by-Step Guide

The cornerstone of proper chemical disposal is rigorous waste segregation. Due to its fluorine atoms, 6-(Difluoromethyl)pyrimidin-4-amine is classified as a halogenated organic compound . It must never be mixed with non-halogenated waste streams.[5]

Step 1: Designate a Halogenated Waste Container

  • Select a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with organic compounds (e.g., glass or high-density polyethylene).

  • The label must clearly state: "HAZARDOUS WASTE - HALOGENATED ORGANIC" . List all contents, including 6-(Difluoromethyl)pyrimidin-4-amine and any solvents used for rinsing.

Step 2: Disposal of Neat (Pure) Compound

  • If you have residual solid 6-(Difluoromethyl)pyrimidin-4-amine, carefully scrape it into the designated halogenated waste container using a dedicated spatula.

  • Rinse the original container (e.g., vial or bottle) three times with a minimal amount of a suitable solvent (e.g., acetone or methanol). Pour the rinsate directly into the halogenated waste container. This "triple rinse" procedure ensures the removal of residual chemical.

Step 3: Disposal of Contaminated Materials (Trace Waste)

  • Any item that comes into direct contact with the compound is considered contaminated hazardous waste. This includes:

    • Gloves

    • Weighing paper or boats

    • Pipette tips

    • Paper towels or bench pads used for cleanup

  • Place all these materials into a sealed, labeled plastic bag or a dedicated solid waste container clearly marked "HAZARDOUS WASTE - CONTAMINATED DEBRIS" and designated for halogenated trace waste. These materials must also be disposed of via hazardous waste incineration.[4]

Step 4: Final Disposal Pathway

  • The designated halogenated waste container must be collected by your institution's certified hazardous waste management provider.

  • The required disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[5][6] This process is essential because it ensures the complete thermal destruction of the carbon-fluorine bonds, preventing the release of persistent and potentially toxic fluorinated compounds into the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 6-(Difluoromethyl)pyrimidin-4-amine and its associated waste.

G cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation cluster_disposal Phase 3: Segregation & Disposal cluster_final Phase 4: Final Pathway Start Handling 6-(Difluoromethyl) pyrimidin-4-amine PPE Don Appropriate PPE (Double Gloves, Gown, Face Shield) Start->PPE Hood Work in Certified Chemical Fume Hood PPE->Hood Decision What type of waste? Hood->Decision Neat Residual Solid or Concentrated Solution Decision->Neat Bulk Contaminated Contaminated Materials (Gloves, Tips, Wipes) Decision->Contaminated Trace Halogenated_Liquid Container: 'HALOGENATED ORGANIC WASTE' Neat->Halogenated_Liquid Triple rinse vial into container Halogenated_Solid Container: 'HALOGENATED CONTAMINATED DEBRIS' Contaminated->Halogenated_Solid Place in sealed bag/container Incineration Arrange Pickup by Certified Hazardous Waste Vendor for High-Temperature Incineration Halogenated_Liquid->Incineration Halogenated_Solid->Incineration

Caption: Disposal workflow for 6-(Difluoromethyl)pyrimidin-4-amine.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Contain: If safe to do so, prevent the spill from spreading by encircling it with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent).

  • Neutralize/Absorb: Gently cover the spill with the absorbent material. Do not sweep the dry powder, as this can create dust.

  • Collect: Wearing your full PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for halogenated solids.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

By adhering to these rigorous procedures, you ensure that your innovative research does not come at the cost of safety or environmental health. The responsible management of chemical waste is a collective and critical responsibility of the scientific community.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Guideline for Chemotherapy and Other Hazardous Drugs. University of Houston. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

Sources

Handling

Personal protective equipment for handling 6-(Difluoromethyl)pyrimidin-4-amine

Executive Summary This guide defines the safety protocols for 6-(Difluoromethyl)pyrimidin-4-amine , a fluorinated pyrimidine intermediate frequently used in kinase inhibitor synthesis.[1][2] While classified as Harmful (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the safety protocols for 6-(Difluoromethyl)pyrimidin-4-amine , a fluorinated pyrimidine intermediate frequently used in kinase inhibitor synthesis.[1][2] While classified as Harmful (GHS Category 4) rather than acutely toxic, the presence of the difluoromethyl moiety enhances lipophilicity, potentially increasing bioavailability and skin absorption rates compared to non-fluorinated analogs.

Core Directive: Treat as a potent bioactive intermediate. Engineering controls (Fume Hood) are primary; PPE is the secondary line of defense.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks associated with the molecular structure.

Hazard ClassGHS CodeDescriptionMechanism of Risk
Acute Toxicity (Oral) H302 Harmful if swallowedSystemic absorption via ingestion or mucociliary clearance of inhaled dust.[1][2]
Skin Irritation H315 Causes skin irritationBasic amine functionality can disrupt the stratum corneum; fluorination enhances permeation.
Eye Irritation H319 Causes serious eye irritationMechanical abrasion from crystals + chemical irritation from amine basicity.
STOT - SE H335 Respiratory irritationFine powder inhalation triggers mucosal inflammation in the upper respiratory tract.[1][2]
The "Static" Factor

Expert Insight: Fluorinated heterocycles are notoriously prone to static electricity buildup. When transferring this dry powder, it may "jump" or cling to spatulas and glove surfaces, significantly increasing the risk of aerosolization and spread outside the weighing boat.

  • Mitigation: Use an ionizing fan or anti-static gun during weighing if available.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Approach .[1][2] We do not rely on a single layer of protection.

Hand Protection (The Double-Barrier Protocol)
  • Primary Layer (Inner): Nitrile (4 mil). Acts as a second skin.

  • Secondary Layer (Outer): Nitrile (minimum 5-8 mil) or Neoprene.[2]

  • Rationale: The difluoromethyl group increases the compound's lipophilicity (

    
    ), potentially facilitating faster permeation through thin latex. Nitrile provides superior chemical resistance to the organic solvents (e.g., DMSO, DCM) you will likely use to dissolve this compound.
    
  • Technique: Inspect outer gloves immediately after weighing. Change outer gloves if any powder contamination is visible.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood . All open-vessel handling (weighing, transferring) must occur here.[1][2]

  • Secondary (If Hood Unavailable/Maintenance): N95 or P100 Particulate Respirator .

    • Warning: Surgical masks provide zero protection against chemical dust inhalation.

Eye & Face Protection[1][3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vented).

  • Contraindicated: Standard safety glasses with open sides are insufficient for fine powders that drift on static currents.

Body Protection
  • Standard: Long-sleeved lab coat (buttoned/snapped).[1][2]

  • Footwear: Closed-toe, non-absorbent material (leather/synthetic).[1][2] No mesh sneakers (liquids/powders penetrate mesh instantly).

Part 3: Operational Workflow & Visualization

Logic Diagram: PPE Decision Tree

This decision matrix ensures you select the correct gear based on the operation state.

PPE_Decision_Matrix Start Operation: Handling 6-(Difluoromethyl)pyrimidin-4-amine State_Check Is the compound in Solid/Powder form? Start->State_Check Solid_Yes YES: High Dust Risk State_Check->Solid_Yes Powder Solid_No NO: In Solution (Liquid) State_Check->Solid_No Dissolved Hood_Check Is Fume Hood Available? Solid_Yes->Hood_Check Hood_Yes Protocol A: Standard 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles 4. Lab Coat Hood_Check->Hood_Yes Available Hood_No Protocol B: High Risk 1. N95/P100 Respirator REQUIRED 2. Safety Goggles (Sealed) 3. Double Gloves 4. Minimize Drafts Hood_Check->Hood_No Unavailable Solvent_Check Check Solvent Permeation Time Solid_No->Solvent_Check Liquid_Protocol Protocol C: Liquid Handling 1. Single/Double Nitrile (Solvent dependent) 2. Safety Glasses w/ Side Shields 3. Fume Hood Solvent_Check->Liquid_Protocol

Caption: Decision matrix for PPE selection based on physical state and engineering control availability.

Step-by-Step Handling Protocol
Phase 1: Preparation
  • De-clutter: Remove unnecessary equipment from the fume hood to prevent airflow turbulence.

  • Static Check: If the powder clings to the glass vial walls, it is statically charged.

    • Action: Use an anti-static gun or wipe the outside of the vial with a damp tissue to discharge.

  • Weighing:

    • Place the balance inside the hood.

    • If the balance is external, use a "tarred vial" method: Tare a sealed vial, add solid inside the hood, seal, and weigh outside.[2] Never open the vial on an open bench.

Phase 2: Reaction & Cleanup [1][3]
  • Dissolution: Add solvent immediately to the solid to "wet" it, eliminating the dust hazard.

  • Spill Management (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (water or alcohol) to dampen the powder.

    • Wipe up and dispose of as hazardous waste.[4][5]

Part 4: Waste Disposal & Deactivation

Proper disposal is critical for fluorinated compounds to prevent environmental persistence.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteHigh-Temperature Incineration. Do not landfill.[1][2] Fluorinated rings are stable and require high temps to mineralize.
Liquid Waste Halogenated OrganicSegregate into "Halogenated Waste" carboy. Do not mix with non-halogenated solvents if your facility separates them (cost saving).
Contaminated PPE Hazardous SolidGloves and wipes with visible residue go to hazardous solid waste bins.
Why Incineration?

While 6-(Difluoromethyl)pyrimidin-4-amine is not a perfluoroalkyl substance (PFAS) in the traditional "forever chemical" sense (C8 chains), the C-F bonds are robust.[1][2] Incineration at >1000°C ensures complete mineralization to HF (captured by scrubbers) and CO2, preventing accumulation in water tables.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71465228, 6-(Difluoromethyl)pyrimidin-4-amine.[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link][2]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds. ACS Chemical Safety Guidelines. Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
6-(Difluoromethyl)pyrimidin-4-amine
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